molecular formula C8H14ClN3 B2948016 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride CAS No. 2379945-50-1

1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride

Cat. No.: B2948016
CAS No.: 2379945-50-1
M. Wt: 187.67
InChI Key: PSUZMKDXMIBETI-UHFFFAOYSA-N
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Description

1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride (CAS: 1311313-93-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.10–210.11 g/mol . Structurally, it consists of a pyrazole ring substituted with a methyl group at position 4 and an azetidin-3-ylmethyl group at position 1, forming a dihydrochloride salt.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-7-2-10-11(5-7)6-8-3-9-4-8;/h2,5,8-9H,3-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUZMKDXMIBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a chemical compound featuring a combination of azetidine and pyrazole moieties. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile reactivity.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex organic molecules and heterocycles.
  • Biology It is investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
  • Medicine It is explored for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
  • Industry It is utilized in the development of new materials and polymers due to its unique structural properties.

This compound is a compound of interest in medicinal chemistry because of its potential biological activities. The compound features a combination of azetidine and pyrazole moieties, contributing to its diverse biological activities. Its mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways and may modulate key signaling pathways such as NF-κB and MAPK.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, including effectiveness against various bacterial strains. The following table displays the inhibition zones for particular bacterial strains:

Bacterial StrainInhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Klebsiella pneumoniae15

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name : 1-(azetidin-3-yl)-4-methylpyrazole; dihydrochloride
  • Appearance : Powder
  • Storage : Room temperature
  • Hazard Profile : Includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

The compound is supplied by multiple vendors globally, including Avoca, Inc. (USA) and Sunwin Biotech Shandong Co., Ltd.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Structure : Contains a 1,3-selenazole ring instead of pyrazole, with a tert-butoxycarbonyl (Boc)-protected azetidine and a methyl ester group.
  • Molecular Formula : C₁₃H₂₁N₃O₃Se
  • Key Differences :
    • The selenazole ring introduces selenium, which may enhance antioxidant properties or alter redox activity compared to pyrazole .
    • Synthesized via [3+2] cycloaddition, differing from the target compound’s likely nucleophilic substitution or alkylation pathways .

Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyltetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol

  • Structure: A complex indole derivative with an azetidin-3-ylamino group, fluorinated substituents, and a tartrate counterion.
  • Key Differences :
    • The azetidine is part of a larger pharmacophore targeting cancer pathways, unlike the simpler pyrazole-azetidine hybrid .
    • Higher molecular weight (~700 g/mol) and structural complexity enable selective kinase inhibition.
  • Applications : Patent-protected for solid tumor treatment, highlighting azetidine’s role in enhancing target binding affinity .

1-(Azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate Dihydrochloride

  • Structure : Features a 1,2,4-triazole ring instead of pyrazole, with an ester group.
  • Molecular Formula : C₆H₁₀Cl₂N₄O₂
  • Key Differences: The triazole core offers distinct coordination sites for metal binding, useful in catalysis or metallodrug design .
  • Applications : Intermediate for antiviral or antimicrobial agents due to triazole’s prevalence in bioactive molecules .

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole Hydrochloride

  • Structure : Nearly identical to the target compound but substitutes methyl with bromine at pyrazole position 3.
  • Molecular Formula : C₆H₁₀BrClN₃
  • Key Differences :
    • Bromine’s electronegativity and larger atomic radius may alter electronic properties and steric hindrance, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Higher molecular weight (247.53 g/mol) due to bromine substitution.
  • Applications : Useful as a synthetic intermediate for functionalized pyrazole derivatives in medicinal chemistry .

Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Applications Reference
1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride Pyrazole 4-methyl, 1-(azetidin-3-yl)methyl 210.10 Drug discovery, enzyme inhibition
Methyl 2-amino-4-[1-(Boc)azetidin-3-yl]-1,3-selenazole-5-carboxylate 1,3-Selenazole Boc-protected azetidine, methyl ester 362.29 Antihypertensive agents
Tartrate salt of indole-azetidine derivative Indole Azetidin-3-ylamino, fluoropropyl ~700.00 Cancer therapy
1-(Azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride 1,2,4-Triazole Carboxylate, azetidine 237.08 Antimicrobial/antiviral intermediates
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride Pyrazole 4-bromo, azetidine 247.53 Cross-coupling reactions

Pharmacological Potential

  • Target Compound: Limited data exist, but its azetidine-pyrazole scaffold aligns with kinase inhibitors (e.g., c-Met) or G protein-coupled receptor (GPCR) modulators.
  • Selenazole Analogue : Selenium’s role in redox modulation could target oxidative stress-related diseases .
  • Triazole Derivative: Potential for antifungal activity (cf. fluconazole) due to triazole’s established role in ergosterol biosynthesis inhibition .

Biological Activity

1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of azetidine and pyrazole moieties, contributing to its diverse biological activities. Its molecular formula is C7H10N3HClC_7H_{10}N_3\cdot HCl with a molecular weight of approximately 174.63 g/mol. The structure can be represented as follows:

1 Azetidin 3 yl methyl 4 methyl 1H pyrazole hydrochloride\text{1 Azetidin 3 yl methyl 4 methyl 1H pyrazole hydrochloride}

The mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate key signaling pathways such as:

  • NF-κB Pathway : Involved in immune response and inflammation.
  • MAPK Pathway : Plays a crucial role in cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Klebsiella pneumoniae15

This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, cell cycle arrest was observed in treated cells, indicating its potential as an anticancer agent.

Comparative Studies

When compared to similar compounds, such as azetidine derivatives and other pyrazole-based drugs, this compound stands out for its unique combination of structural features that enhance its biological activity.

Compound Biological Activity Remarks
Azetidine DerivativeModerate antibacterialLacks pyrazole moiety
1-[(Azetidin-3-yl)methyl]-4-methylpyrazoleStrong antimicrobial and anti-inflammatoryUnique structure enhances activity
1H-Pyrazole DerivativeAnticancer propertiesLess effective against inflammation

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating the potential for development into a therapeutic agent .
  • Anti-inflammatory Research : In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability as a treatment option for inflammatory conditions .
  • Cancer Cell Studies : Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .

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